molecular formula C14H13BrN2O2 B2954698 Tert-butyl 3-bromo-4-cyanoindole-1-carboxylate CAS No. 2305254-97-9

Tert-butyl 3-bromo-4-cyanoindole-1-carboxylate

Cat. No.: B2954698
CAS No.: 2305254-97-9
M. Wt: 321.174
InChI Key: ISABQECNMWXDIU-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-4-cyanoindole-1-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a cyano group attached to the indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-bromo-4-cyanoindole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of an indole derivative followed by the introduction of a cyano group and the esterification of the carboxylate group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and cyanating agents like copper(I) cyanide (CuCN). The esterification step can be achieved using tert-butyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-bromo-4-cyanoindole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The indole core can be oxidized to form different functional groups, such as aldehydes or ketones, using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, DMF), and bases (e.g., potassium carbonate, K2CO3).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran, THF).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products

    Substitution: Formation of substituted indole derivatives.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of aldehyde or ketone derivatives.

Scientific Research Applications

Tert-butyl 3-bromo-4-cyanoindole-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and antiviral properties.

    Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-4-cyanoindole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the cyano and bromine groups can influence its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and safety profile.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-bromo-1H-indole-1-carboxylate: Lacks the cyano group, which may affect its reactivity and biological activity.

    Tert-butyl 3-cyano-1H-indole-1-carboxylate: Lacks the bromine atom, which may influence its substitution reactions and overall chemical behavior.

    Tert-butyl 3-bromo-4-methylindole-1-carboxylate: Contains a methyl group instead of a cyano group, leading to different chemical and biological properties.

Uniqueness

Tert-butyl 3-bromo-4-cyanoindole-1-carboxylate is unique due to the presence of both bromine and cyano groups, which provide distinct reactivity patterns and potential applications. The combination of these functional groups allows for diverse chemical modifications and exploration of various biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 3-bromo-4-cyanoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c1-14(2,3)19-13(18)17-8-10(15)12-9(7-16)5-4-6-11(12)17/h4-6,8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISABQECNMWXDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C(C=CC=C21)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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